molecular formula C13H14BrN3O4S B2857118 N-(4-bromophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide CAS No. 893337-59-2

N-(4-bromophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

Cat. No. B2857118
CAS RN: 893337-59-2
M. Wt: 388.24
InChI Key: QZERLYHGRVDUDH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, also known as BPTMD, is a sulfonamide derivative that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, particularly in the development of new drugs for the treatment of several diseases.

Scientific Research Applications

Catalytic and Synthetic Applications

N-bromo sulfonamide reagents have been utilized as catalysts in chemical syntheses. For instance, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) is synthesized and characterized for its use as a catalyst in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This methodology offers several advantages, including the use of non-toxic materials, high yields, and short reaction times (Khazaei et al., 2014).

Anticancer Potential

A novel bromophenol derivative, 3-(4-(3-([1,4′-bipiperidin]-1′-yl)propoxy)-3-bromo-5-methoxybenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide (BOS-102), showed significant anticancer activities in human lung cancer cell lines. It induces G0/G1 cell cycle arrest and apoptosis via reactive oxygen species (ROS) generation, modulation of the PI3K/Akt and MAPK signaling pathways (Guo et al., 2018).

Antibacterial and Antifungal Activities

Sulfonamide-derived compounds, including those with bromophenyl groups, have been shown to possess antibacterial and antifungal properties. For example, sulfonamide-derived new ligands and their transition metal complexes exhibited moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains (Chohan & Shad, 2011).

Enzyme Inhibition

Bromophenyl-substituted pyrimidines, such as sulfonamides, have been evaluated as inhibitors of enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. These compounds have demonstrated inhibitory activity, suggesting their potential in biochemical applications (Goudgaon et al., 1993).

properties

IUPAC Name

N-(4-bromophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O4S/c1-8-11(12(18)17(3)13(19)16(8)2)22(20,21)15-10-6-4-9(14)5-7-10/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZERLYHGRVDUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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